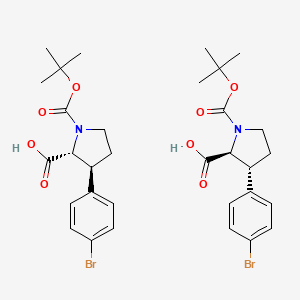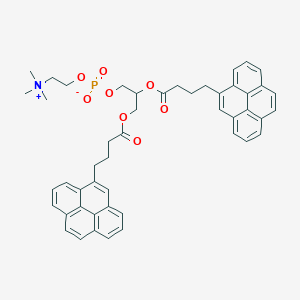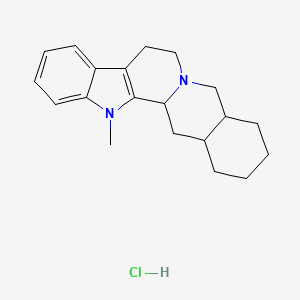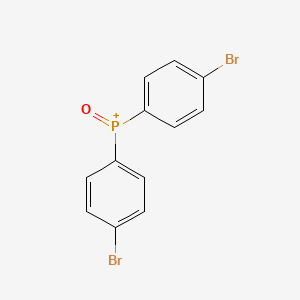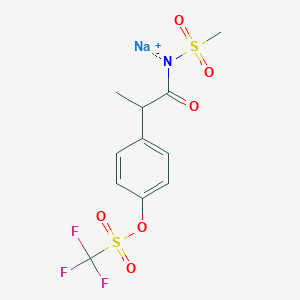
Sodium (R)-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El amiduro de sodio ®-(metilsulfonil)(2-(4-(((trifluorometil)sulfonil)oxi)fenil)propanoyl) es un compuesto orgánico complejo que presenta una combinación de grupos sulfonilo y trifluorometilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del amiduro de sodio ®-(metilsulfonil)(2-(4-(((trifluorometil)sulfonil)oxi)fenil)propanoyl) generalmente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. . Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura, el pH y el uso de catalizadores específicos para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad. Se ha informado que el uso de irradiación de microondas mejora las velocidades de reacción y los rendimientos en la síntesis de sulfonamidas . Además, se ha demostrado que la combinación de triflimida de calcio y DABCO activa los fluoruros de sulfonilo para la adición nucleofílica con aminas, proporcionando un conjunto diverso de sulfonamidas en condiciones suaves .
Análisis De Reacciones Químicas
Tipos de reacciones
El amiduro de sodio ®-(metilsulfonil)(2-(4-(((trifluorometil)sulfonil)oxi)fenil)propanoyl) experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados sulfonilo.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en los grupos sulfonilo y trifluorometilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones a menudo implican solventes, temperaturas y catalizadores específicos para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen sulfonamidas, sulfuros y varios derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
El amiduro de sodio ®-(metilsulfonil)(2-(4-(((trifluorometil)sulfonil)oxi)fenil)propanoyl) tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Las propiedades químicas únicas del compuesto lo convierten en una herramienta valiosa en el estudio de los mecanismos enzimáticos y las interacciones de proteínas.
Mecanismo De Acción
El mecanismo de acción del amiduro de sodio ®-(metilsulfonil)(2-(4-(((trifluorometil)sulfonil)oxi)fenil)propanoyl) implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo trifluorometilo mejora la lipofilia y la afinidad de unión del compuesto, lo que le permite modular eficazmente las vías biológicas . El grupo sulfonilo puede participar en varias reacciones químicas, facilitando la formación de enlaces covalentes con las moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares
Sulfinatos de sodio (RSO2Na): Estos compuestos son bloques de construcción versátiles para la síntesis de compuestos organosulfúricos y comparten una reactividad similar con el amiduro de sodio ®-(metilsulfonil)(2-(4-(((trifluorometil)sulfonil)oxi)fenil)propanoyl).
Cloruro de trifluorometilsulfonilo (CF3SO2Cl): Este compuesto es una fuente útil para el radical CF3 y se utiliza en reacciones de trifluorometilación similares.
Unicidad
El amiduro de sodio ®-(metilsulfonil)(2-(4-(((trifluorometil)sulfonil)oxi)fenil)propanoyl) es único debido a su combinación de grupos sulfonilo y trifluorometilo, que confieren propiedades químicas y reactividad distintas. Esto lo hace particularmente valioso en aplicaciones que requieren alta estabilidad y patrones de reactividad específicos .
Propiedades
Fórmula molecular |
C11H11F3NNaO6S2 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
sodium;methylsulfonyl-[2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide |
InChI |
InChI=1S/C11H12F3NO6S2.Na/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/q;+1/p-1 |
Clave InChI |
QICAUCDBOAKDNS-UHFFFAOYSA-M |
SMILES canónico |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)[N-]S(=O)(=O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


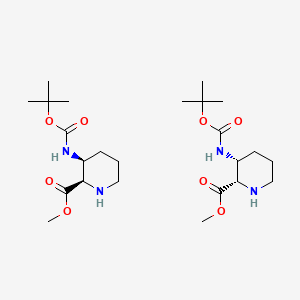
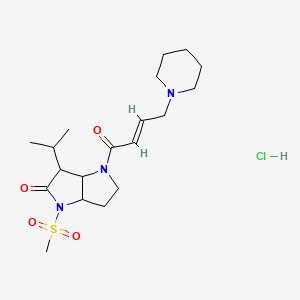
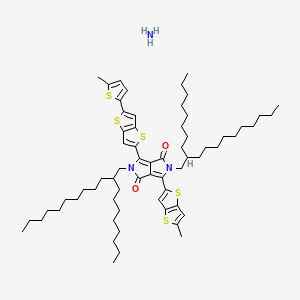
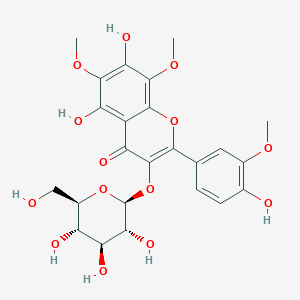
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
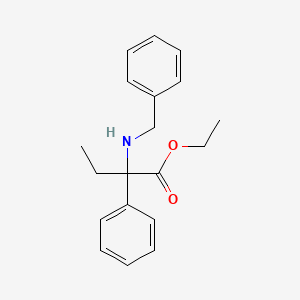

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
